3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine
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Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl group, an amino group, and a formyl group attached to an L-alanine backbone. Its molecular formula is C12H15NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine typically involves the protection of the amino group of L-alanine followed by formylation. One common method includes:
Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Formylation: The protected amino acid is then formylated using formic acid or a formylating agent like ethyl formate under acidic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Hydrogenation using palladium on carbon (Pd/C) can remove the benzyloxycarbonyl group.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Deprotected amino acids or new functionalized derivatives.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine involves its interaction with biological molecules. The benzyloxycarbonyl group can protect the amino group during chemical reactions, and the formyl group can participate in various biochemical pathways. The compound can act as a substrate or inhibitor for enzymes, affecting molecular targets and pathways involved in protein synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
- 3-{[(Benzyloxy)carbonyl]amino}-N-{[(2-methyl-2-propanyl)oxy]carbonyl}alanine
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88050-33-3 |
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Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S)-2-formamido-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H14N2O5/c15-8-14-10(11(16)17)6-13-12(18)19-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
PDBXCOODFUBSLP-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC=O |
Origin of Product |
United States |
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